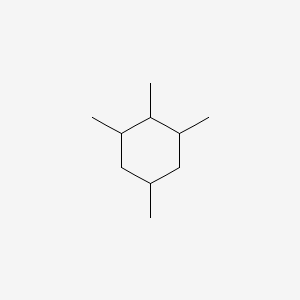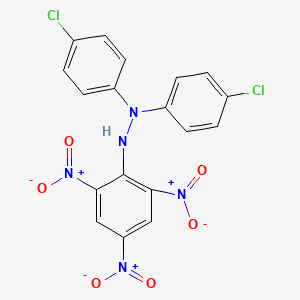![molecular formula C21H23ClN2O B14167349 4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol CAS No. 925218-08-2](/img/structure/B14167349.png)
4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol is a complex organic compound with a unique structure that combines a chlorophenyl group, an indole moiety, and a piperidin-4-ol core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and indole groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the piperidine ring.
Attachment of the Indole Moiety: The indole group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-4-ol core can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indole moiety.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
科学的研究の応用
4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study receptor-ligand interactions due to its structural similarity to certain neurotransmitters.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety may mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors. The chlorophenyl group can enhance the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)piperidin-4-ol: Lacks the indole moiety, making it less versatile in biological applications.
1-[(2-Methyl-1H-indol-3-yl)methyl]piperidin-4-ol: Lacks the chlorophenyl group, which may reduce its binding affinity to certain targets.
Uniqueness
4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both the indole and chlorophenyl groups allows for diverse interactions with molecular targets, making it a valuable compound in research and development.
特性
CAS番号 |
925218-08-2 |
|---|---|
分子式 |
C21H23ClN2O |
分子量 |
354.9 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C21H23ClN2O/c1-15-19(18-4-2-3-5-20(18)23-15)14-24-12-10-21(25,11-13-24)16-6-8-17(22)9-7-16/h2-9,23,25H,10-14H2,1H3 |
InChIキー |
CMIREZHKYCLJMD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



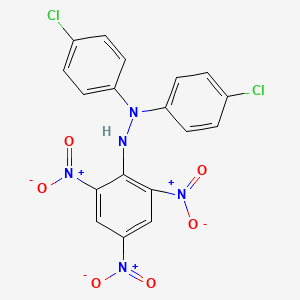
![Phenol, 2-[(6-quinolinylmethylene)amino]-](/img/structure/B14167274.png)
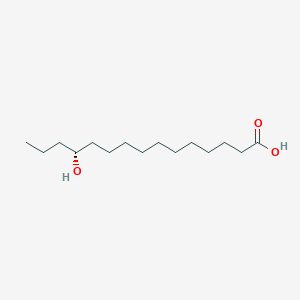
![N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B14167277.png)
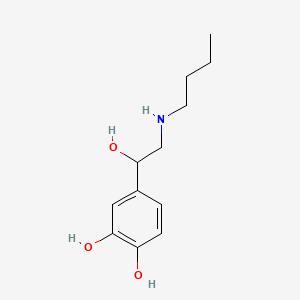

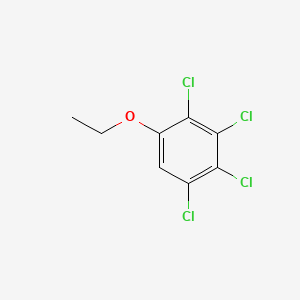

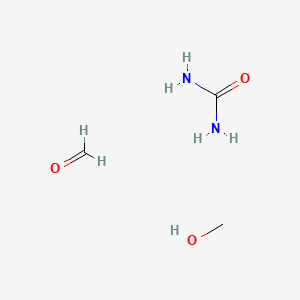
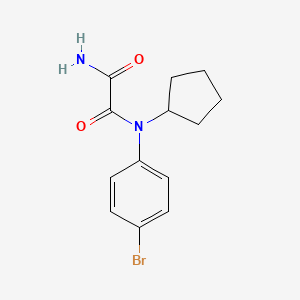
![(2Z)-1-(4-bromophenyl)-2-({[(4-methylphenyl)carbonyl]oxy}imino)propan-1-one](/img/structure/B14167318.png)
